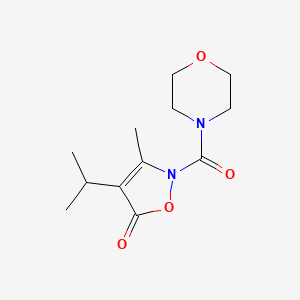![molecular formula C10H9NO5 B12869534 2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid is a compound that belongs to the class of oxazole derivatives. Oxazole is a heterocyclic compound containing both oxygen and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid typically involves the formation of the oxazole ring followed by the introduction of the hydroxy and methoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminophenol with glyoxylic acid can lead to the formation of the oxazole ring, followed by methylation to introduce the methoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution of the methoxy group can result in the formation of various derivatives with different functional groups .
科学的研究の応用
2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation .
類似化合物との比較
Similar Compounds
2-Methoxybenzo[d]oxazole: Lacks the hydroxy and acetic acid groups, which may result in different biological activities.
2-Ethoxybenzo[d]oxazole: Similar structure but with an ethoxy group instead of a methoxy group, leading to different chemical properties.
Uniqueness
2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid is unique due to the presence of both hydroxy and methoxy groups, which can influence its reactivity and biological activities. The combination of these functional groups in the oxazole ring system provides a versatile scaffold for further modifications and applications .
特性
分子式 |
C10H9NO5 |
|---|---|
分子量 |
223.18 g/mol |
IUPAC名 |
2-hydroxy-2-(2-methoxy-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C10H9NO5/c1-15-10-11-7-5(8(12)9(13)14)3-2-4-6(7)16-10/h2-4,8,12H,1H3,(H,13,14) |
InChIキー |
QUJPTZSNGSDHDW-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(C=CC=C2O1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


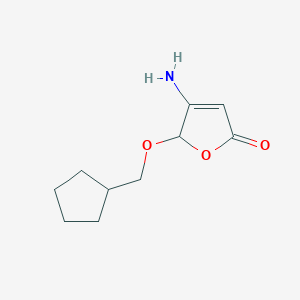
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)
![Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)](/img/structure/B12869468.png)
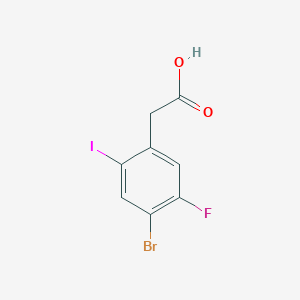
![(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12869474.png)
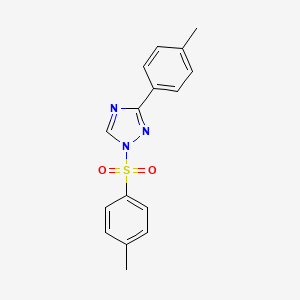
![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)
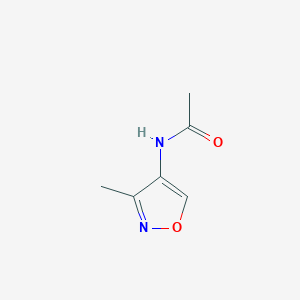
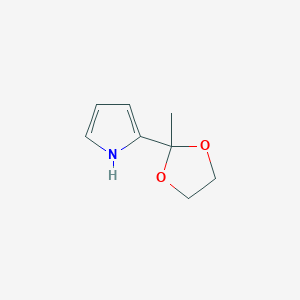
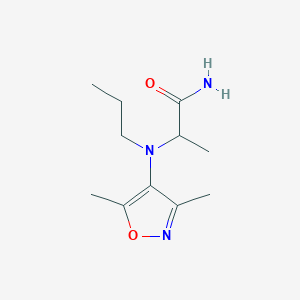
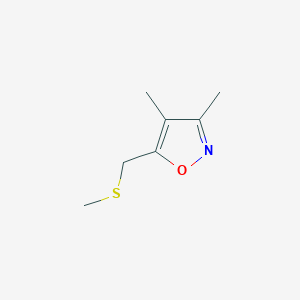
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869510.png)
![1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
